molecular formula C9H11N3O B14388142 4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine CAS No. 89880-99-9

4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine

Cat. No.: B14388142
CAS No.: 89880-99-9
M. Wt: 177.20 g/mol
InChI Key: CNRFJJWAJVEXFA-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine is a compound that features a benzene ring substituted with a 4,5-dihydro-1,3-oxazole group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one, which affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles . These intermediates can then be further functionalized to introduce the benzene-1,2-diamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced synthetic techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced amine derivatives, and substituted benzene compounds.

Scientific Research Applications

4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the amine groups can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound features two oxazole rings and is used in similar applications.

    4,5-Dihydro-1,3-oxazoles: These compounds are intermediates in the synthesis of various organic molecules.

    Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]: This compound has similar structural features and applications

Uniqueness

4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine is unique due to the presence of both the oxazole ring and the benzene-1,2-diamine moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

89880-99-9

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C9H11N3O/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5H,3-4,10-11H2

InChI Key

CNRFJJWAJVEXFA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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